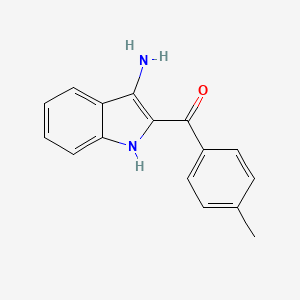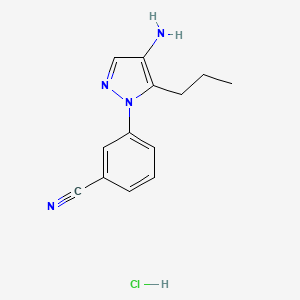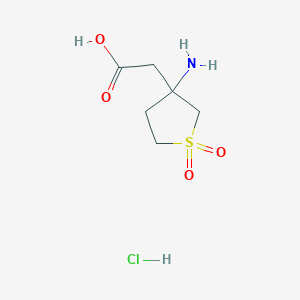
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
Descripción general
Descripción
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine (DMPO) is a small molecule that has been studied extensively in the past few decades. It is a heterocyclic compound composed of two nitrogen atoms, two methyl groups, and a piperidine ring. DMPO has been found to possess a variety of biological and pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been used in the synthesis of other compounds, such as peptides and polymers.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis and Enzyme Inhibition : Compounds bearing the 1,3,4-oxadiazole structure, including variants related to N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine, have been synthesized and evaluated for biological activities. A study focused on synthesizing such compounds and assessing their inhibition against butyrylcholinesterase (BChE) enzyme, along with molecular docking studies to understand ligand-BChE binding affinity (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities : Research on 1,3,4-oxadiazole N-Mannich bases, closely related to the chemical structure , highlighted their synthesis and evaluation for antimicrobial and anti-proliferative activities. These compounds demonstrated broad-spectrum antibacterial activities and were also evaluated against various cancer cell lines, showing promising anti-proliferative activity (Al-Wahaibi et al., 2021).
Spectral Analysis and Anti-Bacterial Studies
Spectral Analysis and Antibacterial Properties : A study synthesized N-substituted derivatives of a similar compound, evaluating their structural characteristics through spectral data and investigating their antibacterial properties against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Potential Treatment for Alzheimer’s Disease : Research into N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives, closely related to the chemical compound of interest, aimed to identify new drug candidates for Alzheimer’s disease. These compounds were synthesized and screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a significant target in Alzheimer’s disease treatment (Rehman et al., 2018).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : A variety of 1,3,4-oxadiazole derivatives, including those with structures similar to N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine, have been studied for their antimicrobial activity. These studies showed significant effects against various strains of bacteria and fungi (Krolenko et al., 2016).
Anticancer Evaluation : Research has been conducted on oxadiazole derivatives for their potential anticancer properties. Studies include the synthesis of various derivatives and their evaluation against human cancer cell lines, demonstrating significant cytotoxicity in some cases (Abdo & Kamel, 2015).
Propiedades
IUPAC Name |
N,N-dimethyl-5-piperidin-2-yl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-5-3-4-6-10-7/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKHCPHMTWKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)



![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)






